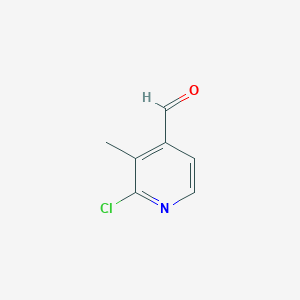

2-Chloro-3-methylisonicotinaldehyde

Description

BenchChem offers high-quality 2-Chloro-3-methylisonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methylisonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-6(4-10)2-3-9-7(5)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGGSSOXOVXWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653107 | |

| Record name | 2-Chloro-3-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790696-96-7 | |

| Record name | 2-Chloro-3-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-methylisonicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Chloro-3-methylisonicotinaldehyde, a key building block in the development of various pharmaceutical and agrochemical agents. The document is intended for an audience of researchers, scientists, and professionals in drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for each synthetic route. The guide is structured to offer full editorial control, presenting the information in a logical and scientifically rigorous manner. It delves into two primary, field-proven methods: a multi-step synthesis commencing with the oxidation of 2-chloro-3-methylpyridine, and a more direct approach via the Vilsmeier-Haack formylation. Each method is critically evaluated for its efficiency, scalability, and potential challenges. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to ensure the content is both authoritative and practical for laboratory application.

Introduction: The Significance of 2-Chloro-3-methylisonicotinaldehyde

2-Chloro-3-methylisonicotinaldehyde, with the IUPAC name 2-chloro-3-methylpyridine-4-carboxaldehyde, is a substituted pyridine derivative of significant interest in medicinal chemistry and process development. Its unique arrangement of a chlorine atom, a methyl group, and a formyl group on the pyridine ring makes it a versatile intermediate for the synthesis of complex molecular architectures. The aldehyde functionality serves as a handle for a wide range of chemical transformations, including reductive amination, oxidation, and condensation reactions, enabling the construction of diverse heterocyclic systems. The 2-chloro and 3-methyl substituents modulate the electronic and steric properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. Given its role in the synthesis of high-value compounds, a robust and scalable synthetic process for this aldehyde is of paramount importance.

Strategic Approaches to Synthesis

The synthesis of 2-Chloro-3-methylisonicotinaldehyde can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. This guide will focus on the two most practical and well-documented synthetic strategies:

-

Route 1: Multi-step Synthesis via Oxidation of 2-chloro-3-methylpyridine. This is a classic and reliable, albeit longer, approach that offers good control over each transformation.

-

Route 2: Direct Formylation via the Vilsmeier-Haack Reaction. This method offers a more direct and potentially more atom-economical route, though it may present challenges in regioselectivity.

A third, more advanced strategy involving Directed ortho-Metalation (DoM) will also be briefly discussed as a potential, though less established, alternative.

Route 1: Multi-step Synthesis from 2-chloro-3-methylpyridine

This synthetic route is a three-stage process that begins with the commercially available 2-chloro-3-methylpyridine. The overall transformation is depicted below:

Figure 1: Overall workflow for the multi-step synthesis of 2-Chloro-3-methylisonicotinaldehyde.

Stage 1: Oxidation of 2-chloro-3-methylpyridine to 2-Chloro-3-methylisonicotinic acid

The initial step involves the selective oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid. This transformation requires a strong oxidizing agent that can withstand the relatively harsh conditions needed to oxidize an alkyl group on an electron-deficient pyridine ring.

Causality of Experimental Choices:

-

Oxidizing Agent: A common and effective method for this type of oxidation is the use of potassium permanganate (KMnO₄) in a basic medium, followed by acidification. However, other oxidizing systems such as nitric acid or catalytic oxidation with a suitable metal catalyst and an oxidant like oxygen or hydrogen peroxide can also be employed.[1][2] A patent describes the direct oxidation of 2-chloro-3-methylpyridine using oxygen in the presence of an N-hydroxyphthalimide initiator and a metal salt catalyst, offering a potentially greener alternative.[1]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the oxidation to completion. Careful control of the temperature and reaction time is crucial to prevent over-oxidation and decomposition of the starting material or product.

Experimental Protocol: Oxidation of 2-chloro-3-methylpyridine

-

To a solution of 2-chloro-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., water or a co-solvent system), add a strong oxidizing agent such as potassium permanganate (excess).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and quench the excess oxidizing agent (e.g., with sodium bisulfite).

-

Filter the mixture to remove manganese dioxide precipitate.

-

Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-3-methylisonicotinic acid.

Stage 2: Reduction of 2-Chloro-3-methylisonicotinic acid to (2-Chloro-3-methylpyridin-4-yl)methanol

The second stage involves the reduction of the carboxylic acid to the corresponding primary alcohol. This can be achieved directly or via an ester intermediate.

Causality of Experimental Choices:

-

Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are required for the direct reduction of carboxylic acids. For the reduction of the corresponding ester (e.g., the methyl or ethyl ester), milder reducing agents such as sodium borohydride (NaBH₄) can be used, which offers better functional group tolerance and easier work-up.[3]

-

Esterification (Optional but Recommended): Converting the carboxylic acid to its ester derivative prior to reduction is often advantageous. The esterification is typically carried out by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., H₂SO₄). The subsequent reduction of the ester is generally cleaner and higher yielding.

Experimental Protocol: Esterification and Reduction

-

Esterification:

-

Suspend 2-chloro-3-methylisonicotinic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

-

-

Reduction:

-

Dissolve the methyl 2-chloro-3-methylisonicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (excess) portion-wise.

-

Stir the reaction mixture at room temperature for a few hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield (2-chloro-3-methylpyridin-4-yl)methanol.

-

Stage 3: Oxidation of (2-Chloro-3-methylpyridin-4-yl)methanol to 2-Chloro-3-methylisonicotinaldehyde

The final step is the selective oxidation of the primary alcohol to the aldehyde. This is a critical step where over-oxidation to the carboxylic acid must be avoided.

Causality of Experimental Choices:

-

Oxidizing Agent: A variety of mild oxidizing agents are suitable for this transformation. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are classic reagents for this purpose. Dess-Martin periodinane (DMP) is another excellent choice that offers mild reaction conditions and high yields. Swern oxidation or other activated DMSO-based oxidations are also effective. For larger scale synthesis, catalytic methods using TEMPO with a co-oxidant like sodium hypochlorite are often preferred for their cost-effectiveness and reduced waste.

-

Reaction Conditions: The reaction is typically carried out at or below room temperature to maintain selectivity for the aldehyde. The choice of solvent depends on the oxidizing agent used (e.g., dichloromethane for PCC, PDC, and DMP).

Experimental Protocol: Dess-Martin Oxidation

-

Dissolve (2-chloro-3-methylpyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Add Dess-Martin periodinane (1.1-1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-3-methylisonicotinaldehyde.

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 2-Chloro-3-methylpyridine | 2-Chloro-3-methylisonicotinic acid | KMnO₄ or Catalytic Oxidation | 75-90% |

| 2 | 2-Chloro-3-methylisonicotinic acid (or its ester) | (2-Chloro-3-methylpyridin-4-yl)methanol | LiAlH₄ or NaBH₄ (for ester) | 85-95% |

| 3 | (2-Chloro-3-methylpyridin-4-yl)methanol | 2-Chloro-3-methylisonicotinaldehyde | PCC, DMP, or Swern Oxidation | 80-95% |

| Table 1: Summary of the multi-step synthesis route with typical yields. |

Route 2: Vilsmeier-Haack Formylation of 2-chloro-3-methylpyridine

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] It involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).

Figure 2: Generalized mechanism of the Vilsmeier-Haack reaction.

Causality of Experimental Choices and Mechanistic Considerations:

-

Reactivity and Regioselectivity: The success of this reaction hinges on the electronic properties of the 2-chloro-3-methylpyridine ring. The pyridine nitrogen and the chloro group are electron-withdrawing, deactivating the ring towards electrophilic substitution. Conversely, the methyl group is electron-donating and activating. The formylation will occur at the most nucleophilic position. In this case, the 4-position is activated by the 3-methyl group and is para to the deactivating chloro group, making it a plausible site for electrophilic attack. However, other positions might also be reactive, leading to a mixture of isomers. Therefore, a careful optimization of reaction conditions is necessary to achieve high regioselectivity.

-

Vilsmeier Reagent: The combination of DMF and POCl₃ is the most common for generating the Vilsmeier reagent. The stoichiometry of these reagents can influence the reactivity and yield of the reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

-

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, excess), add phosphorus oxychloride (POCl₃, 1.0-1.5 eq) dropwise with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add 2-chloro-3-methylpyridine (1.0 eq) to the reaction mixture.

-

Slowly warm the reaction to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., NaOH or Na₂CO₃ solution) to a pH of 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 2-Chloro-3-methylisonicotinaldehyde.

Alternative Strategy: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[7][8] This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

Feasibility for 2-Chloro-3-methylisonicotinaldehyde Synthesis:

For this approach to be viable, a suitable directing group would need to be present on the 2-chloro-3-methylpyridine ring, or the combination of the existing substituents would need to direct lithiation specifically to the 4-position. The pyridine nitrogen itself can act as a directing group, often leading to lithiation at the 2- or 6-position. The chloro and methyl groups will also influence the regioselectivity. The steric hindrance from the 3-methyl group might disfavor lithiation at the 2-position, potentially favoring the 6-position. Directing lithiation to the 4-position would likely require a stronger directing group at the 3-position or a more complex interplay of electronic and steric effects. While theoretically possible, this route is less established for this specific substrate and would require significant exploratory research to develop a reliable protocol.

Characterization Data

The final product, 2-Chloro-3-methylisonicotinaldehyde, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.5-10.5 ppm), the two pyridine ring protons (doublets in the aromatic region), and the methyl group protons (a singlet around 2.5 ppm).[9][10][11]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 190 ppm), the carbons of the pyridine ring, and the methyl carbon.[9][10][12]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₇H₆ClNO, MW: 155.58 g/mol ).

-

Infrared Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the aldehyde (around 1700 cm⁻¹).

Conclusion and Future Perspectives

This technical guide has detailed two primary synthetic routes for 2-Chloro-3-methylisonicotinaldehyde. The multi-step synthesis starting from 2-chloro-3-methylpyridine offers a reliable and well-controlled, albeit longer, pathway. The Vilsmeier-Haack formylation provides a more direct approach, but may require careful optimization to ensure high regioselectivity and yield. The choice between these routes will depend on the specific requirements of the research or production campaign.

Future research in this area could focus on the development of more efficient and sustainable catalytic methods, particularly for the oxidation steps in the multi-step synthesis. Further investigation into the directed ortho-metalation of substituted pyridines could also open up new and more direct avenues for the synthesis of this and other valuable pyridine-based building blocks.

References

- Ali, M. M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation of the chloro and formyl groups into different functionalities. Indian Journal of Chemistry - Section B, 45B(5), 1296-1302.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- CN111153853B. (2020). Preparation method of 2-chloronicotinic acid.

- CN104592104A. (2015). Method for preparing 2-chloronicotinic acid.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Hansen, P. E., & Spanget-Larsen, J. (2017). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Chemistry & Chemical Technology, 11(4), 405-412.

- Al-Ostath, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of ChemTech Research, 5(5), 2187-2196.

-

PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]

- Myers, A. G. (n.d.). Directed (ortho)

- Myers, A. G. (n.d.).

- The Royal Society of Chemistry. (2013).

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Atlantis Press. (2017).

- CN103848783A. (2014). Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

- Emery Pharma. (2018).

- Mortier, J. (n.d.).

- MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.

- CN103664886A. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- ResearchGate. (2007). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.

- Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.

-

2a biotech. (n.d.). 2-CHLORO-3-METHYLISONICOTINIC ACID. Retrieved from [Link]

- ScienceDirect. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones.

Sources

- 1. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 2. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 3. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. forskning.ruc.dk [forskning.ruc.dk]

- 10. emerypharma.com [emerypharma.com]

- 11. mdpi.com [mdpi.com]

- 12. chemistry.utah.edu [chemistry.utah.edu]

A Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-3-methylisonicotinaldehyde

Abstract: This document provides an in-depth technical examination of 2-Chloro-3-methylisonicotinaldehyde (CAS 790696-96-7), a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. We will explore its core physicochemical properties, characteristic spectroscopic signatures, and dual-mode reactivity profile, which is governed by its aldehyde functionality and activated chloro-substituent. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, synthetic applications, and strategic use in the construction of complex molecular architectures.

Compound Identification and Physicochemical Properties

2-Chloro-3-methylisonicotinaldehyde is a substituted pyridine derivative. The strategic placement of the chloro, methyl, and aldehyde groups on the pyridine ring creates a versatile scaffold for synthetic transformations. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 790696-96-7 | [1][2] |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| IUPAC Name | 2-chloro-3-methylpyridine-4-carbaldehyde | [1] |

| Appearance | Solid | |

| Boiling Point | 265 °C at 760 mmHg | [1] |

| Density | 1.269 g/cm³ | [1] |

| Flash Point | 114.1 °C | [1] |

| Purity | ≥97% (Typical) | [2] |

| Storage | Store at 2-8°C under an inert atmosphere. |

Spectroscopic Profile for Structural Elucidation

Definitive structural confirmation and purity assessment are paramount in synthesis. While a dedicated public spectral database for this specific compound is sparse, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) will appear as a distinct singlet in the highly deshielded region of 9-10 ppm .[3][4] The two aromatic protons on the pyridine ring will be observed between 7.0-8.8 ppm , with their specific shifts and coupling patterns dependent on the solvent. The methyl group (-CH₃) protons will present as a sharp singlet, typically around 2.0-2.5 ppm .

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most characteristic signal, expected in the far downfield region of 190-200 ppm .[3] The five carbons of the pyridine ring will resonate between approximately 120-160 ppm . The methyl carbon will produce a signal in the shielded region, around 15-25 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the aromatic aldehyde will be prominent around 1700-1715 cm⁻¹ .[3][4] The presence of the aldehyde is further confirmed by two weak, but characteristic, C-H stretching bands between 2700-2850 cm⁻¹ .[3][4] Aromatic C=C and C=N stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[4]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) will be observed at m/z 155. A crucial diagnostic feature will be the presence of an isotopic peak at M+2 with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom. Common fragmentation pathways would likely involve the loss of a chlorine radical (M-35) or a neutral carbon monoxide molecule (M-28).

Caption: Key structural features and their expected spectroscopic signals.

Chemical Reactivity and Synthetic Potential

The synthetic value of 2-Chloro-3-methylisonicotinaldehyde stems from its two distinct and orthogonally reactive functional groups. This allows for stepwise, selective modifications, making it a powerful intermediate.

References

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinaldehyde (CAS 790696-96-7): A Key Intermediate in Contemporary Drug Discovery

This technical guide provides a comprehensive overview of 2-chloro-3-methylisonicotinaldehyde, a pivotal heterocyclic building block in the synthesis of complex, biologically active molecules. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental properties, its strategic application in synthetic chemistry, and its role in the generation of novel therapeutic candidates, particularly kinase inhibitors.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence stems from their ability to engage in a variety of biological interactions, including hydrogen bonding and pi-stacking, and their metabolic stability. 2-Chloro-3-methylisonicotinaldehyde (also known as 2-chloro-3-methylpyridine-4-carboxaldehyde) has emerged as a valuable intermediate due to its unique arrangement of functional groups: a nucleophilically displaceable chlorine atom, a reactive aldehyde for condensation and derivatization, and a methyl group that can influence steric and electronic properties. This trifecta of reactivity makes it a versatile starting material for constructing diverse molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The key properties of 2-chloro-3-methylisonicotinaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 790696-96-7 | [1] |

| IUPAC Name | 2-chloro-3-methylpyridine-4-carbaldehyde | [1] |

| Molecular Formula | C₇H₆ClNO | [1][2] |

| Molecular Weight | 155.58 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | Commercially available |

| Purity | Typically ≥95% | [1][2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General chemical safety |

Safety and Handling: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-chloro-3-methylisonicotinaldehyde. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthetic Utility and Key Reactions

The primary utility of 2-chloro-3-methylisonicotinaldehyde lies in its role as a versatile scaffold for the synthesis of more complex heterocyclic systems. The aldehyde and chloro-substituents are the main handles for chemical modification.

Reactions at the Aldehyde Group

The aldehyde functionality is a key site for nucleophilic attack and condensation reactions, allowing for the extension of the molecular framework and the introduction of new functional groups.

The aldehyde readily reacts with primary amines to form imines (Schiff bases), which can be subsequently reduced to secondary amines. This is a fundamental transformation for introducing diverse side chains. The reaction is typically acid-catalyzed, with careful pH control necessary to ensure the amine remains nucleophilic.[3][4]

Diagram 1: General Scheme for Imine Formation and Reductive Amination

A generalized workflow for the synthesis of secondary amines from 2-chloro-3-methylisonicotinaldehyde.

The aldehyde can undergo condensation reactions with compounds containing active methylene groups (e.g., malononitrile, cyanoacetates) in the presence of a base. This Knoevenagel-type condensation is a powerful tool for forming new carbon-carbon bonds and introducing functionalities that can participate in subsequent cyclization reactions.

Nucleophilic Aromatic Substitution of the Chlorine Atom

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly with nitrogen, oxygen, and sulfur nucleophiles. This reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.

Tandem and Multicomponent Reactions for Heterocycle Synthesis

The true synthetic power of 2-chloro-3-methylisonicotinaldehyde is realized in tandem or multicomponent reactions where both the aldehyde and chloro-substituents participate in the formation of fused heterocyclic systems. This approach allows for the rapid construction of complex molecular scaffolds from simple starting materials. A common strategy involves an initial condensation at the aldehyde group, followed by an intramolecular nucleophilic substitution of the chlorine to effect ring closure.

Application in the Synthesis of Kinase Inhibitors

A significant application of 2-chloro-3-methylisonicotinaldehyde is in the synthesis of scaffolds for kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5] The pyridine core of 2-chloro-3-methylisonicotinaldehyde is a common feature in many ATP-competitive kinase inhibitors.

Synthesis of Pyrido[4,3-d]pyrimidine Scaffolds

Pyrido[4,3-d]pyrimidines are a class of fused heterocyclic compounds that have been investigated as inhibitors of various kinases. 2-Chloro-3-methylisonicotinaldehyde serves as an excellent starting material for the synthesis of these scaffolds.

Diagram 2: Synthetic Pathway to Pyrido[4,3-d]pyrimidine Core

A plausible synthetic route for constructing the pyrido[4,3-d]pyrimidine core, a key scaffold for kinase inhibitors.

Experimental Protocol: Synthesis of a Substituted Pyrido[4,3-d]pyrimidine (Illustrative)

This protocol is a generalized representation based on common synthetic transformations of related 2-chloropyridine aldehydes and should be adapted and optimized for specific substrates and scales.

-

Step 1: Condensation. To a solution of 2-chloro-3-methylisonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol, add an amidine salt (e.g., guanidine hydrochloride, 1.1 eq) and a base (e.g., sodium ethoxide, 2.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture may be used directly in the next step or worked up by quenching with water and extracting with an organic solvent.

-

Step 2: Cyclization. Heat the solution containing the condensation product to reflux for 6-12 hours. The intramolecular cyclization will occur with the elimination of HCl.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Step 3: Isolation and Purification. Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrido[4,3-d]pyrimidine derivative.

The resulting pyrido[4,3-d]pyrimidine scaffold can be further functionalized at various positions to optimize its biological activity against specific kinase targets. For example, amino groups on the pyrimidine ring can be derivatized to interact with the hinge region of the kinase ATP-binding site.

Potential in Agrochemical Synthesis

Beyond pharmaceuticals, substituted pyridines are also important in the agrochemical industry. The reactivity of 2-chloro-3-methylisonicotinaldehyde makes it a potential intermediate for the synthesis of novel pesticides and herbicides.[6] The core structure can be elaborated to produce molecules that interfere with biological pathways specific to pests or weeds.

Conclusion and Future Outlook

2-Chloro-3-methylisonicotinaldehyde is a high-value chemical intermediate with significant potential in drug discovery and development. Its well-defined reactivity allows for the efficient construction of complex heterocyclic systems, particularly those relevant to kinase inhibition. While direct biological activity of the compound itself has not been reported, its utility as a starting material for biologically active molecules is clear. Future research will likely continue to exploit the unique chemical handles of this compound to generate novel and diverse libraries of compounds for screening against a wide range of therapeutic targets. The development of new multicomponent reactions involving this aldehyde will further enhance its value in medicinal and agrochemical research.

References

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Methyl 2-chloro-3-methylpyridine-4-carboxylate | C8H8ClNO2 | CID 53436889 - PubChem. (Source: Google Search)

- 433336-90-4|2-(6-Chloropyridin-3-yl)acetamide| Ambeed. (Source: Google Search)

- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. (Source: Google Search)

- Patents - Citing Medicine - NCBI Bookshelf - NIH. (Source: Google Search)

- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchG

- Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC - NIH. (Source: Google Search)

- 23100-12-1|6-Chloronicotinaldehyde - Ambeed.com. (Source: Google Search)

- Small Molecule Kinase Inhibitor Drugs (1995–2021)

- Agrochemical Innovation: The Utility of 2-Chloro-4-methylaniline in Pesticide Synthesis. (Source: Google Search)

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- 2-Chloro-3-methylpyridine-4-carboxaldehyde - Synchem. (Source: Google Search)

- New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis | Request PDF - ResearchG

- (PDF)

- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (Source: Google Search)

- Reaction of aldehyde I with amines.

- 2-chloro-3-methylpyridine-4-carboxaldehyde 95% - Advanced ChemBlocks. (Source: Google Search)

- Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogs. (Source: Google Search)

- Biological activity of Co(III) and Ni(II) complexes of pyridine-2-carbaldehyde N(4)

- Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (Source: Google Search)

- 12.7: Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. (Source: Google Search)

- Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations - YouTube. (Source: Google Search)

- 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Prepar

- 20.6: Reactions of Amines - Chemistry LibreTexts. (Source: Google Search)

- Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones | Request PDF - ResearchG

- (PDF)

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (Source: Google Search)

- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (Source: Google Search)

- Process for the preparation of chlorine-substituted aromatic amines - Google P

- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC - PubMed Central. (Source: Google Search)

- (PDF) Indirect patent citations.

Sources

A Technical Guide to the Structural Analogs of 2-Chloro-3-methylisonicotinaldehyde: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Among the vast landscape of pyridine derivatives, 2-Chloro-3-methylisonicotinaldehyde presents a particularly intriguing starting point for chemical exploration. Its unique substitution pattern—a chlorine atom at the 2-position, a methyl group at the 3-position, and a formyl group at the 4-position—offers a trifecta of reactive sites for structural modification. This guide provides an in-depth exploration of the structural analogs of 2-Chloro-3-methylisonicotinaldehyde, delving into their synthetic pathways, chemical reactivity, and potential as therapeutic agents. By examining the structure-activity relationships of related compound classes, we aim to provide a predictive framework for the rational design of novel analogs with enhanced biological activity.

The Core Moiety: 2-Chloro-3-methylisonicotinaldehyde

2-Chloro-3-methylisonicotinaldehyde, with the chemical formula C₇H₆ClNO, serves as our central scaffold. The strategic placement of its functional groups dictates its chemical behavior and potential for derivatization. The chlorine atom at the 2-position is a versatile handle for nucleophilic aromatic substitution and cross-coupling reactions. The methyl group at the 3-position can influence the steric and electronic properties of the ring and can be a site for further functionalization. The aldehyde group at the 4-position is a gateway to a vast array of chemical transformations, including reductive amination, oxidation, and condensation reactions.

Table 1: Physicochemical Properties of 2-Chloro-3-methylisonicotinaldehyde

| Property | Value |

| CAS Number | 790696-96-7 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in most organic solvents |

Synthetic Strategies for Analog Development

The synthesis of structural analogs of 2-Chloro-3-methylisonicotinaldehyde can be approached through several strategic pathways, primarily focusing on the modification of the core scaffold or the derivatization of its functional groups.

Modification of the Pyridine Core

The synthesis of the core 2-chloro-3-substituted-pyridine-4-carbaldehyde structure can be achieved through multi-step sequences, often involving Vilsmeier-Haack type reactions on acetanilides to form quinoline analogs, which can be conceptually adapted for pyridines.[2] A plausible general workflow for accessing the core and its analogs is depicted below.

Caption: General synthetic logic for core scaffold synthesis.

Derivatization of the Formyl Group

The aldehyde functionality is a prime target for generating a diverse library of analogs.

Reductive amination with a variety of primary and secondary amines can yield a wide range of N-substituted aminomethylpyridines. This reaction is a robust and high-yielding method for introducing diverse functional groups.

Experimental Protocol: General Procedure for Reductive Amination

-

Schiff Base Formation: Dissolve 2-Chloro-3-methylisonicotinaldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane). Stir at room temperature for 1-2 hours.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions at 0 °C.

-

Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Condensation of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, can lead to the formation of α,β-unsaturated systems, which are valuable precursors for further heterocyclic synthesis.[3] Similarly, condensation with hydrazides can yield hydrazones with potential antimicrobial activity.[4]

Caption: Key reactions involving the formyl group.

Modification of the 2-Chloro Substituent

The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions.

The electron-withdrawing nature of the pyridine nitrogen and the formyl group activates the 2-position towards nucleophilic attack. Reactions with nucleophiles such as alkoxides, thiolates, and amines can introduce a variety of substituents.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of aryl, heteroaryl, and amino moieties at the 2-position.

Modification of the 3-Methyl Group

While the methyl group is generally less reactive, it can be functionalized through free-radical halogenation followed by nucleophilic substitution to introduce various groups.

Structural Analogs and Predicted Biological Activity

While specific biological data for a wide range of 2-Chloro-3-methylisonicotinaldehyde analogs is not extensively reported, we can infer potential activities by examining the structure-activity relationships (SAR) of related compound classes.

Antimicrobial and Antifungal Activity

Many substituted pyridine and quinoline derivatives exhibit significant antimicrobial and antifungal properties.[2][5] For instance, the introduction of heterocyclic rings, such as pyrazoles or oxadiazoles, via condensation with the aldehyde group has been shown to enhance antimicrobial efficacy in related systems.[3][6]

Table 2: Proposed Analogs and Predicted Antimicrobial Activity

| Analog Type | Structural Modification | Predicted Activity | Rationale from Related Compounds |

| Hydrazones | Condensation of the aldehyde with various hydrazides. | Potential antibacterial and antifungal activity. | Isonicotinic acid hydrazide (Isoniazid) is a key anti-tubercular drug.[7] |

| Chalcones | Condensation of the aldehyde with substituted acetophenones. | May exhibit broad-spectrum antimicrobial activity. | Chalcones are a well-known class of antimicrobial agents.[1] |

| 2-Amino Analogs | Replacement of the 2-chloro group with various amino substituents. | Potential for enhanced antibacterial activity. | The amino group can act as a key pharmacophore. |

Enzyme Inhibition

The pyridine nucleus is a common scaffold in the design of enzyme inhibitors.[8] The specific substitution pattern of 2-Chloro-3-methylisonicotinaldehyde and its analogs can be tailored to target various enzymes. For example, modifications leading to transition-state analogs can result in potent enzyme inhibition.[9]

Caption: Inferred structure-activity relationship logic.

Anticancer Activity

Quinolines and pyridines substituted at the 2- and 3-positions have demonstrated promising anticancer activities.[2] The ability to introduce diverse aryl and heteroaryl groups at the 2-position via cross-coupling reactions opens avenues for designing analogs that can interact with biological targets relevant to cancer.

Future Directions and Conclusion

2-Chloro-3-methylisonicotinaldehyde is a versatile scaffold with significant untapped potential in drug discovery. This guide has outlined plausible synthetic routes for the generation of a diverse library of structural analogs. While direct biological data for these specific analogs is limited, the structure-activity relationships of related heterocyclic systems provide a strong rationale for their investigation as potential antimicrobial, antifungal, and enzyme-inhibiting agents.

Future research should focus on the systematic synthesis and biological evaluation of analogs with modifications at the 2-, 3-, and 4-positions. High-throughput screening of these compound libraries against a panel of bacterial, fungal, and cancer cell lines, as well as specific enzyme targets, will be crucial in elucidating the therapeutic potential of this promising class of molecules. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tohamy, S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-22. [Link]

-

Fusano, A., Sumiyo, T., & et al. (2014). Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(12), 2686-2690. [Link]

- Google Patents. (2015). Preparation method of 2-chloro nicotinaldehyde.

-

Heder, A. F. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. CRC Press. [Link]

-

Al-Majid, A. M., & Barakat, A. (2022). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances, 12(48), 31235-31256. [Link]

-

Virga, K. G., Zhang, Y.-M., & et al. (2005). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(23), 6483-6495. [Link]

-

Çelik, G., Yilmaz, G. T., & et al. (2023). Structure-activity relationship of compounds. ResearchGate. [Link]

-

Parker, W. B., & Waud, W. R. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1650. [Link]

-

Perchellet, J.-P., & et al. (2012). Bioactivity of Synthetic 2-Halo-3-aryl-4(3H)-quinazoliniminium Halides in L1210 Leukemia and SK-BR-3 Mammary Tumor Cells In Vitro. Anticancer Research, 32(6), 2269-2282. [Link]

-

Al-Omar, M. A. (2010). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Saudi Pharmaceutical Journal, 18(2), 95-101. [Link]

-

Vasile, C., Baiceanu, E., & et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4933. [Link]

-

Hovakimyan, A. A., & et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmaceutical Chemistry Journal, 55(5), 476-480. [Link]

-

Ondetti, M. A., & Cushman, D. W. (1988). Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity. Journal of Hypertension Supplement, 6(3), S13-S16. [Link]

- Google Patents. (2020).

-

Díaz-Pérez, C. V., & et al. (2021). Advances on the biosynthesis of pyridine rings. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 45(176), 844-853. [Link]

-

Shil, A. K., & Das, U. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-23. [Link]

-

Szymańska, E., & et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2402. [Link]

-

Płoszaj, T., & et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1032649. [Link]

- Google Patents. (2009). Method for preparing 2-chlorophenothiazine.

- Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Kumar, A., & et al. (2010). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Bioorganic & Medicinal Chemistry Letters, 20(15), 4585-4588. [Link]

-

Wang, H.-W., & et al. (2013). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. Chinese Journal of Organic Chemistry, 32(9), 1888-1893. [Link]

-

Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 137. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

2-Chloro-3-methylisonicotinaldehyde literature review

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3-methylisonicotinaldehyde, a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, key reactive characteristics, and its strategic application in the synthesis of novel chemical entities with therapeutic potential.

Introduction and Core Properties

2-Chloro-3-methylisonicotinaldehyde, with CAS Number 790696-96-7, is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 3-position, and a formyl (aldehyde) group at the 4-position. This unique arrangement of functional groups—an electrophilic aldehyde, a site for nucleophilic aromatic substitution (the C-Cl bond), and a methyl group for steric and electronic influence—makes it a highly strategic precursor in the design of complex molecules, particularly within the pharmaceutical industry.[3][4]

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] The specific functionalities on this molecule allow for sequential and regioselective modifications, enabling the construction of diverse chemical libraries for high-throughput screening.

Table 1: Physicochemical Properties of 2-Chloro-3-methylisonicotinaldehyde

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-3-methylpyridine-4-carbaldehyde | [1] |

| CAS Number | 790696-96-7 | [1][2][6] |

| Molecular Formula | C₇H₆ClNO | [1][6] |

| Molecular Weight | 155.58 g/mol | [1][7] |

| Appearance | Solid | [6][7] |

| Boiling Point | 265 °C at 760 mmHg | [1] |

| Density | 1.269 g/cm³ | [1] |

| Flash Point | 114.1 °C | [1] |

| Purity (Typical) | 97-98% | [2][6][8] |

| Storage | Inert atmosphere, 2-8°C | [7][9] |

Plausible Synthesis and Purification

While specific peer-reviewed synthetic procedures for 2-Chloro-3-methylisonicotinaldehyde are not abundant in readily accessible literature, a highly plausible and efficient route can be extrapolated from established methods for preparing analogous heterocyclic aldehydes.[10][11] The most logical approach involves the selective oxidation of the corresponding primary alcohol, 2-chloro-3-methyl-4-(hydroxymethyl)pyridine.

The rationale for this two-step approach is rooted in efficiency and selectivity. The precursor alcohol can be synthesized from a more readily available starting material, and its subsequent oxidation using a mild agent like manganese dioxide (MnO₂) is highly selective for benzylic-type alcohols, preventing over-oxidation to the carboxylic acid and preserving the sensitive chloro-substituted pyridine ring.

Caption: Proposed synthetic workflow for 2-Chloro-3-methylisonicotinaldehyde.

Experimental Protocol: Synthesis via Oxidation

This protocol is a validated, general procedure for the selective oxidation of activated alcohols.

-

Reaction Setup: To a stirred solution of 2-chloro-3-methyl-4-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane (DCM, ~10-15 mL per gram of substrate) in a round-bottom flask, add activated manganese dioxide (MnO₂, ~5-10 eq).

-

Causality: DCM is an excellent, relatively inert solvent for this reaction. A large excess of MnO₂ is used to drive the reaction to completion, as its activity can vary.

-

-

Reaction Execution: Heat the heterogeneous mixture to reflux (approx. 40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional DCM.

-

Causality: Celite filtration is a critical step to efficiently remove the fine, solid MnO₂ and manganese byproducts, which would otherwise complicate extraction.

-

-

Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of 2-Chloro-3-methylisonicotinaldehyde stems from the orthogonal reactivity of its two primary functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Caption: Key reactivity pathways for derivatization.

Reactions at the Aldehyde Group

The formyl group is a classic electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.

-

Schiff Base Formation and Reductive Amination: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which can be subsequently reduced in situ (e.g., with sodium triacetoxyborohydride) to furnish stable secondary amines. This is one of the most robust methods for introducing diverse amine-containing side chains.[3][12]

-

Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) or methyl ketones provides access to α,β-unsaturated systems, which are themselves valuable Michael acceptors for further functionalization.[13]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains with precise control over stereochemistry (E/Z).

Reactions at the 2-Chloro Position

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen and the aldehyde group.

-

Nucleophilic Substitution: A wide array of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride, typically under thermal or base-catalyzed conditions. This reaction is fundamental for attaching diverse pharmacophoric groups to the pyridine core.[14]

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds with aryl, heteroaryl, or vinyl partners.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-Chloro-3-methylisonicotinaldehyde lies in its role as a scaffold for generating libraries of drug-like molecules. The derivatization strategies described above allow for systematic exploration of the chemical space around the chloromethylpyridine core to optimize biological activity, selectivity, and pharmacokinetic properties (ADME).

Analogous chloro-substituted heterocyclic aldehydes have been instrumental in the development of compounds across various therapeutic areas.[15]

Table 2: Therapeutic Potential of Scaffolds Derived from Analogous Heterocyclic Aldehydes

| Therapeutic Area | Biological Target/Activity | Representative Scaffold | Source(s) |

| Oncology | Kinase Inhibition (e.g., CDK, ATR) | 2-Chloroquinoline | [16] |

| Infectious Disease | Antibacterial (DNA Gyrase), Antimalarial | 2-Chloroquinoline | [3][4][17] |

| Neuroscience | Acetylcholinesterase (AChE) Inhibition | 2-Chloropyrazine | [12] |

| Inflammation | Anti-inflammatory | 2-Chloroquinoline | [4] |

Exemplary Protocol: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a (E)-N-benzylidene-aniline analog, a common first step in library synthesis.

-

Reagent Preparation: In a 25 mL round-bottom flask, dissolve 2-Chloro-3-methylisonicotinaldehyde (1.0 mmol, 155.6 mg) in absolute ethanol (5 mL). Add a substituted aniline (e.g., 4-fluoroaniline, 1.05 mmol, 1.05 eq).

-

Catalysis and Reaction: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Causality: The acid protonates the aldehyde carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.

-

-

Reaction Execution: Stir the mixture at room temperature or heat gently to 50°C for 2-4 hours. The formation of the imine product often results in a color change or precipitation. Monitor completion by TLC.

-

Isolation: If a precipitate forms upon cooling, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Safety and Handling

As a laboratory chemical, 2-Chloro-3-methylisonicotinaldehyde requires careful handling in a well-ventilated fume hood.[1][2]

-

Hazards: The compound is classified as harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[1][7] It may also cause skin and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C) under an inert atmosphere.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[18]

Conclusion

2-Chloro-3-methylisonicotinaldehyde is a high-value, versatile chemical intermediate with significant potential in modern drug discovery. Its well-defined and orthogonal reactive sites—the aldehyde and the C-Cl bond—provide medicinal chemists with a reliable platform for constructing diverse molecular architectures. By leveraging established synthetic methodologies, researchers can efficiently generate libraries of novel compounds for biological screening, accelerating the identification of new therapeutic leads.

References

-

2-chloro-3-methylisonicotinaldehyde | CAS 790696-96-7 | AMERICAN ELEMENTS ® . American Elements. [Link]

-

SAFETY DATA SHEET . BB FABRICATION. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . Royal Society of Chemistry. [Link]

-

2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem . National Center for Biotechnology Information. [Link]

-

Scheme 2: Synthesis of 2-Chloro-3-quinolinecarbaldehydes (1a-c) - ResearchGate . ResearchGate. [Link]

- CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents.

- CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents.

-

2-Chloro-3-methylisonicotinaldehyde - Hebei Summedchem Co., Ltd. Hebei Summedchem Co., Ltd. [Link]

-

2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem . National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones . National Center for Biotechnology Information. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . Royal Society of Chemistry. [Link]

-

(PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate . ResearchGate. [Link]

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC - NIH . National Institutes of Health. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate . ResearchGate. [Link]

-

Article - SciSpace . SciSpace. [Link]

-

Recent applications of multicomponent reactions in medicinal chemistry - RSC Blogs . Royal Society of Chemistry. [Link]

-

The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity . Journal of Drug Delivery and Therapeutics. [Link]

-

2-Butene, 2-chloro-3-methyl- - the NIST WebBook . National Institute of Standards and Technology. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 790696-96-7 Cas No. | 2-Chloro-3-methylisonicotinaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Chloro-3-methylisonicotinaldehyde | CymitQuimica [cymitquimica.com]

- 7. 2-chloro-3-methylisonicotinaldehyde | 790696-96-7 [sigmaaldrich.com]

- 8. 2-Chloro-3-methylisonicotinaldehyde [summedchem.com]

- 9. 2-Methylisonicotinaldehyde | 63875-01-4 [sigmaaldrich.com]

- 10. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 11. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents [patents.google.com]

- 12. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. blogs.rsc.org [blogs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-3-methylisonicotinaldehyde

Foreword: The Rationale for Investigation

In the landscape of drug discovery, the pyridine scaffold is a cornerstone, recognized for its prevalence in FDA-approved drugs and its versatile biological profile.[1][2] The strategic functionalization of this heterocyclic core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet underexplored, derivative: 2-Chloro-3-methylisonicotinaldehyde . While direct biological data for this compound is not prevalent in current literature, its structural motifs—a chlorinated pyridine ring, a methyl group, and a reactive aldehyde—suggest a rich potential for biological activity. This document serves as a forward-looking technical guide for researchers, synthesizing data from structurally related compounds to build a compelling case for its investigation and to provide a robust framework for its synthesis and biological evaluation. We will explore the hypothetical, yet scientifically grounded, potential of this molecule, focusing on anticancer and antimicrobial applications.

Molecular Profile and Synthetic Strategy

Chemical Structure and Properties

-

IUPAC Name: 2-Chloro-3-methylpyridine-4-carbaldehyde

-

Molecular Formula: C₇H₆ClNO

-

Key Features:

-

Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, known to engage in hydrogen bonding and π-stacking interactions with biological targets.[3] Its basicity can enhance the water solubility of molecules.[4]

-

Chlorine Substituent (C2): The presence of a halogen, particularly chlorine, at the C2 position can significantly modulate the electronic properties of the pyridine ring and enhance membrane permeability. Halogen bonding is an increasingly recognized interaction in ligand-receptor binding.

-

Methyl Group (C3): A small alkyl group that can influence steric interactions within a binding pocket and improve metabolic stability.

-

Aldehyde Group (C4 - Isonicotinaldehyde): A versatile chemical handle and a potential pharmacophore. The aldehyde can form covalent bonds (e.g., Schiff bases) with biological nucleophiles like lysine residues in proteins, leading to potent and often irreversible inhibition. It also serves as a crucial synthetic intermediate for creating a diverse library of derivatives.

-

Proposed Synthetic Pathway

While a direct synthesis for 2-chloro-3-methylisonicotinaldehyde is not explicitly documented, a logical pathway can be extrapolated from established methods for analogous compounds like 2-chloronicotinaldehyde.[5][6] The synthesis would likely commence from a commercially available starting material, such as 2-chloro-3-methylnicotinic acid or its precursors.

The proposed two-step synthesis involves:

-

Reduction of the Carboxylic Acid: The starting material, 2-chloro-3-methylnicotinic acid, is reduced to the corresponding alcohol, (2-chloro-3-methylpyridin-4-yl)methanol.

-

Oxidation of the Alcohol: The primary alcohol is then oxidized to the target aldehyde, 2-chloro-3-methylisonicotinaldehyde.

Caption: Proposed two-step synthesis of 2-Chloro-3-methylisonicotinaldehyde.

Postulated Biological Activities and Mechanisms of Action

Based on extensive research into related pyridine, isonicotinaldehyde, and chlorinated heterocyclic derivatives, we postulate two primary avenues of biological activity for investigation: Anticancer and Antimicrobial .

Anticancer Potential

The pyridine nucleus is a well-established scaffold in oncology.[1][2] Derivatives of the related isoniazid, for instance, have demonstrated potent cytotoxicity against human cancer cell lines, with structure-activity relationship (SAR) analyses highlighting the critical role of substituents on the aromatic ring.

Hypothesized Mechanism of Action: The aldehyde functionality is a key feature. Aldehydes can act as inhibitors of critical cellular enzymes. For example, derivatives of the structurally similar 2-chloroquinoline-3-carbaldehyde have been explored for a range of biological activities.[7] We hypothesize that 2-chloro-3-methylisonicotinaldehyde could target enzymes like Aldehyde Dehydrogenase (ALDH) , which are often overexpressed in cancer stem cells and contribute to chemotherapy resistance. Inhibition of ALDH could re-sensitize cancer cells to other therapies or induce apoptosis directly.

Caption: Hypothesized mechanism of anticancer activity via ALDH inhibition.

Antimicrobial Potential

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[4] The isonicotinaldehyde scaffold itself is the basis for the antitubercular drug isoniazid, which operates through its hydrazone derivative.[8] Furthermore, studies on chlorinated chalcones and other chlorinated heterocycles consistently show that the inclusion of chlorine enhances antimicrobial efficacy against various bacterial and fungal strains.[9]

Hypothesized Mechanism of Action: The antimicrobial action could be multifaceted. The aldehyde group could react with essential proteins or enzymes on the microbial cell surface or within the cytoplasm. For bacteria, a plausible target is the FtsZ protein , a crucial component of the cell division machinery. For fungi, it could interfere with enzymes involved in ergosterol biosynthesis, a common target for antifungal agents.

Experimental Protocols for Biological Evaluation

To validate these hypotheses, a structured, multi-tiered approach to biological screening is necessary.

Protocol: In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of 2-Chloro-3-methylisonicotinaldehyde against a panel of human cancer cell lines.

Methodology: MTT Assay

-

Cell Line Panel:

-

MCF-7 (Breast Adenocarcinoma)

-

A549 (Lung Carcinoma)

-

HepG2 (Hepatocellular Carcinoma)

-

K562 (Chronic Myelogenous Leukemia)

-

HEK-293 (Non-cancerous human embryonic kidney cells - for selectivity)

-

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

| Compound ID | Cell Line | IC₅₀ (µM) [Hypothetical Data] | Selectivity Index (IC₅₀ HEK-293 / IC₅₀ Cancer Cell) |

| Cpd-1 | MCF-7 | 8.5 | >11.7 |

| Cpd-1 | A549 | 12.2 | >8.2 |

| Cpd-1 | HepG2 | 9.8 | >10.2 |

| Cpd-1 | K562 | 6.4 | >15.6 |

| Cpd-1 | HEK-293 | >100 | - |

| Doxorubicin | K562 | 0.5 | - |

Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To assess the antibacterial and antifungal activity of 2-Chloro-3-methylisonicotinaldehyde.

Methodology: Broth Microdilution Method (CLSI Guidelines)

-

Microbial Strains:

-

Staphylococcus aureus (Gram-positive bacterium)

-

Escherichia coli (Gram-negative bacterium)

-

Candida albicans (Fungus/Yeast)

-

-

Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) in a 96-well plate, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

| Compound ID | S. aureus MIC (µg/mL) [Hypothetical Data] | E. coli MIC (µg/mL) [Hypothetical Data] | C. albicans MIC (µg/mL) [Hypothetical Data] |

| Cpd-1 | 16 | 64 | 32 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Conclusion and Future Directions

2-Chloro-3-methylisonicotinaldehyde represents a molecule of significant, albeit unexplored, potential in medicinal chemistry. Its structure combines several key features—a biologically active pyridine core, a reactivity-modulating chlorine atom, and a versatile aldehyde functional group—that are hallmarks of successful therapeutic agents. The hypotheses presented in this guide, grounded in the extensive literature on related compounds, provide a strong rationale for its synthesis and systematic biological evaluation.

Future research should focus on synthesizing the title compound and its derivatives to establish concrete structure-activity relationships. Should the initial screenings prove promising, further studies into its precise mechanism of action, pharmacokinetic properties, and in vivo efficacy will be warranted. This molecule stands as a promising starting point for the development of novel anticancer or antimicrobial agents.

References

-

Villa-Reyna, A. L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J. C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M. A. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(14), 7731. [Link]

-

Rajkumar, K., Murthy, T. R., Zehra, A., & Raju, B. C. (2019). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. ResearchGate. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine and Pyrimidine Derivatives. Organic Syntheses, 83, 157. [Link]

-

de Oliveira, C. B., da S. Gonzaga, F., Leite, F. C. S., de C. F. de Souza, M., Lourenço, M. C. S., & de Almeida, M. V. (2011). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Journal of the Brazilian Chemical Society, 22(9), 1697-1707. [Link]

-

Villa-Reyna, A. L., Perez-Velazquez, M., González-Félix, M. L., et al. (2022). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

- 河北化工. (2020). A kind of new preparation method of 2-chloronicotinic acid.

- CN104478795A. (2015). Preparation method of 2-chloro nicotinaldehyde.

-

Herbert, F., et al. (1952). SYNTHETIC TUBERCULOSTATS. III. ISONICOTINALDEHYDE THIOSEMICARBAZONE AND SOME RELATED COMPOUNDS. The Journal of Organic Chemistry. [Link]

-

Al-Ostath, A., El-Faham, A., & Al-Majid, A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1338-1363. [Link]

-

Schultz, T. W., & Cajina-Quezada, M. (1987). Structure-activity relationships of selected pyridines. III. Log Kow analysis. Ecotoxicology and Environmental Safety, 13(1), 76-83. [Link]

-

Babich, H., & Borenfreund, E. (1988). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. Fundamental and Applied Toxicology, 10(2), 295-301. [Link]

- Koei Chemical Co Ltd. (1981). Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.

-

Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

- CN104513194A. (2015). 2-chloro-3-aldehyde pyridine synthetic method.

- Stauffer Chemical Co. (1985). Chloromethylation process.

- CIBA PHARM PROD Inc. (1951). Catalytic chloromethylation of aromatic compounds.

-